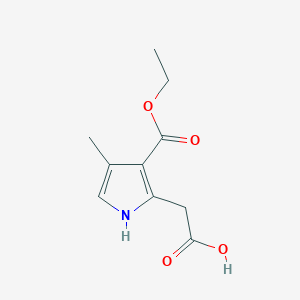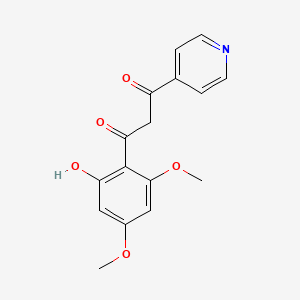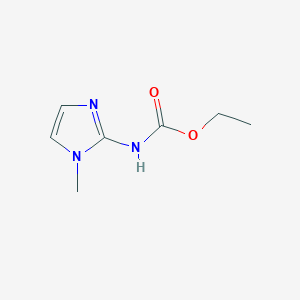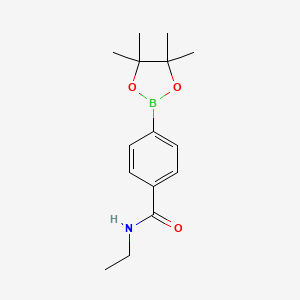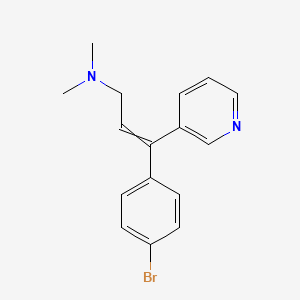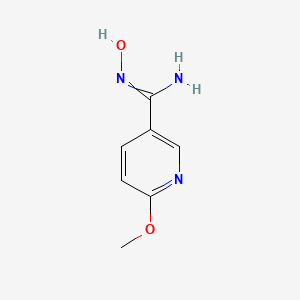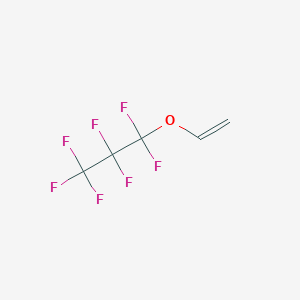
Perfluoropropoxyethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoropropoxyethylene is a fluorinated organic compound with the molecular formula C5H3F7O. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in specialized fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoropropoxyethylene typically involves the reaction of heptafluoropropyl iodide with vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoropropoxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Applications De Recherche Scientifique
Perfluoropropoxyethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their chemical stability and reactivity.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, particularly in drug development and enzyme inhibition studies.
Medicine: Investigated for its potential use in medical imaging and as a component in fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of Perfluoropropoxyethylene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of enzyme activity or alteration of molecular pathways. The compound’s high electronegativity and thermal stability allow it to form strong bonds with target molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Similar in structure but with a methoxy group instead of a vinyloxy group.
1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated propane without the vinyloxy group.
Hexafluoropropylene: Contains fewer fluorine atoms and lacks the vinyloxy group.
Uniqueness
Perfluoropropoxyethylene is unique due to its combination of a highly fluorinated backbone and a reactive vinyloxy group. This combination imparts both high stability and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
6996-01-6 |
|---|---|
Formule moléculaire |
C5H3F7O |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
1-ethenoxy-1,1,2,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5H3F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H,1H2 |
Clé InChI |
DAVCAHWKKDIRLY-UHFFFAOYSA-N |
SMILES canonique |
C=COC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


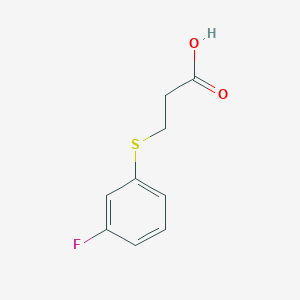
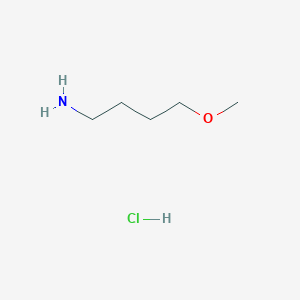
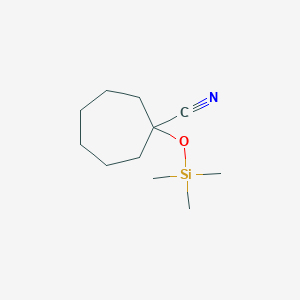
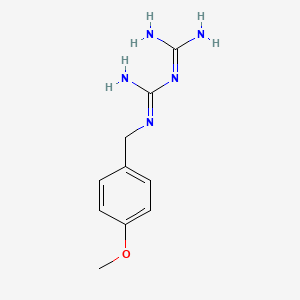
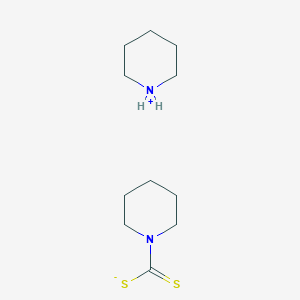
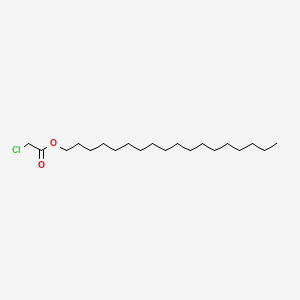
![4-(Acetylamino)-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B8780113.png)
![Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8780116.png)
